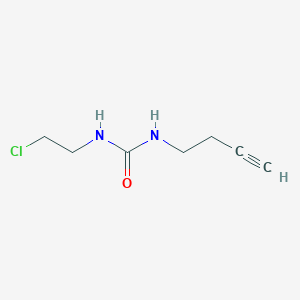

1-But-3-ynyl-3-(2-chloro-ethyl)-urea

説明

1-But-3-ynyl-3-(2-chloro-ethyl)-urea is a synthetic urea derivative characterized by a butynyl (alkyne-containing) substituent and a 2-chloroethyl group.

特性

分子式 |

C7H11ClN2O |

|---|---|

分子量 |

174.63 g/mol |

IUPAC名 |

1-but-3-ynyl-3-(2-chloroethyl)urea |

InChI |

InChI=1S/C7H11ClN2O/c1-2-3-5-9-7(11)10-6-4-8/h1H,3-6H2,(H2,9,10,11) |

InChIキー |

OKTQBGXJNYZTAD-UHFFFAOYSA-N |

正規SMILES |

C#CCCNC(=O)NCCCl |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Analogues with Chloroethyl Substituents

Phenyl-3-(2-chloro-ethyl)ureas (CEUs)

CEUs, such as phenyl-3-(2-chloro-ethyl)urea derivatives, are colchicine-binding site (C-BS) antagonists. The N-(2-chloroethyl)urea moiety mimics the trimethoxyphenyl group of colchicine, enabling tubulin binding and disruption . Key differences:

- Substituent Effects : The target compound’s butynyl group replaces CEUs’ aromatic phenyl ring. The alkyne’s linear structure may enhance lipophilicity and membrane permeability compared to planar aromatic systems.

- Mechanistic Implications : CEUs alkylate tubulin via the chloroethyl group, while the butynyl substituent in the target compound could introduce steric or electronic modulations in binding kinetics.

1-(4-Bromophenyl)-3-(2-chloroethyl)urea

- Molecular Formula : C₉H₁₀BrClN₂O (MW 277.546) .

- The target compound’s butynyl group lacks such electronic effects but may improve metabolic stability.

Bis(2-chloro-ethyl)amino Derivatives (e.g., Compound Ig)

Functional Analogues: Alkylating Agents and Cytotoxic Compounds

Sulfur Mustard (SM)

- Mechanism : SM’s bis(2-chloroethyl) groups cause DNA crosslinks, leading to blistering and bone marrow suppression .

- Comparison : The target compound’s single chloroethyl group limits crosslinking, likely reducing vesicant effects while preserving selective alkylation.

4-Amino-1-(2-chloroethyl)-naphthalen-2-yl-TMI (Compound 22a)

Substituent Effects on Activity

Electron-Withdrawing Groups (EWGs)

- Compounds with para-CN substituents (e.g., CEUs) show enhanced cytostatic activity compared to electron-donating groups (-SCH₃) .

- Butynyl Group : The sp-hybridized alkyne in the target compound has moderate electron-withdrawing effects, which may similarly stabilize transition states during alkylation.

Leaving Group Capacity

Comparative Data Table

Estimated based on structural analogs.

*Values from CEU analogs with similar substituents .

Research Findings and Implications

Alkylation vs. Crosslinking: The single chloroethyl group in the target compound may favor monoadduct formation over crosslinks, reducing genotoxicity compared to SM or bis-chloroethyl agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。